molecular formula C17H14N2O4S2 B13921982 (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid

(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid

Cat. No.: B13921982
M. Wt: 374.4 g/mol
InChI Key: WLFYWQQYZCCOLU-UHFFFAOYSA-N
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Description

(5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One possible route could include:

    Formation of the Imidazole Ring: Starting with a precursor such as glyoxal and ammonia, the imidazole ring can be synthesized.

    Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like benzenesulfonyl chloride.

    Attachment of the Phenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or imidazole moieties.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications might include its use as a lead compound for drug development, particularly if it exhibits any bioactive properties.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: If the compound acts as an inhibitor for specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound might affect pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-propionic acid
  • (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-butyric acid

Uniqueness

The uniqueness of (5-Benzenesulfonyl-2-phenyl-3H-imidazol-4-ylsulfanyl)-acetic acid might lie in its specific structural features, such as the combination of the benzenesulfonyl and imidazole groups, which could confer unique reactivity or biological activity compared to similar compounds.

Properties

Molecular Formula

C17H14N2O4S2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetic acid

InChI

InChI=1S/C17H14N2O4S2/c20-14(21)11-24-16-17(25(22,23)13-9-5-2-6-10-13)19-15(18-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,19)(H,20,21)

InChI Key

WLFYWQQYZCCOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)O

Origin of Product

United States

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